
5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” is a chemical compound that is related to the family of thiophene carboxylic acids . Thiophene carboxylic acids are a group of organic compounds that contain a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .
Synthesis Analysis
The synthesis of “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” and similar compounds involves difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a difluoromethyl group (CF2H) into a molecule . This process can involve various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The synthesis of these compounds often requires unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” is based on a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .Chemical Reactions Analysis
The chemical reactions involving “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” are likely to involve difluoromethylation processes . These processes can transfer a difluoromethyl group (CF2H) to various sites on a molecule, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur atoms . Difluoromethylation of carbon (sp2)–hydrogen bonds can be accomplished through Minisci-type radical chemistry .Zukünftige Richtungen
The future directions for research on “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” and similar compounds could involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and have generated interest for process chemistry . In particular, the precise site-selective installation of a difluoromethyl group onto large biomolecules, such as proteins, is an exciting area of research .
Eigenschaften
CAS-Nummer |
189331-48-4 |
|---|---|
Molekularformel |
C8H8F2O2S |
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
ethyl 5-(difluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3 |
InChI-Schlüssel |
ZHHJKCZFRWRCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



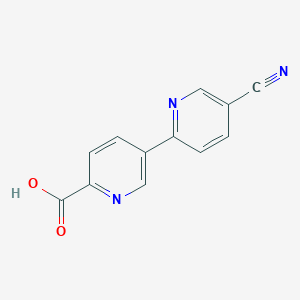


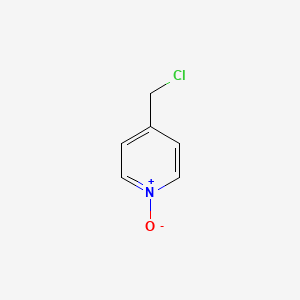

![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)


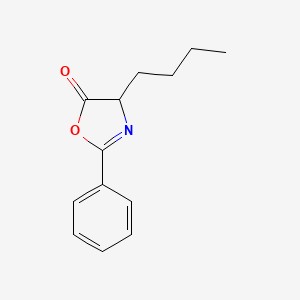
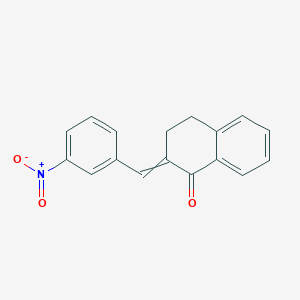
![2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8702189.png)
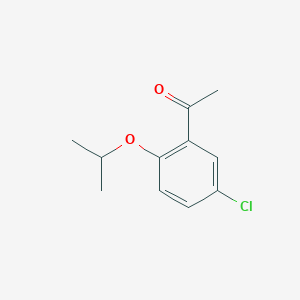

![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)